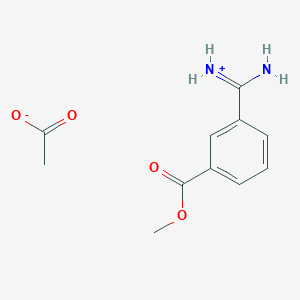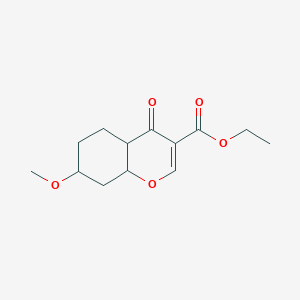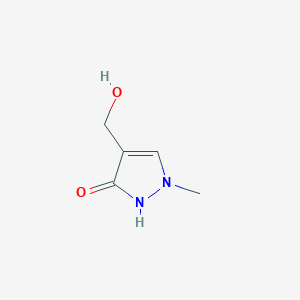
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) is a complex organic compound with the molecular formula C9H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is modified with an aminoiminomethyl group and further esterified with methyl acetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) typically involves multiple steps. One common method starts with the nitration of benzoic acid to form m-nitrobenzoic acid. This intermediate is then reduced to m-aminobenzoic acid, which undergoes further reactions to introduce the aminoiminomethyl group. The final step involves esterification with methyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and esters, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-amino-: Similar structure but lacks the ester and aminoiminomethyl modifications.
Methyl 3-aminobenzoate: Similar ester group but lacks the aminoiminomethyl group.
3-Amino-4-(methylamino)benzoic acid: Contains an additional methylamino group
Uniqueness
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
[amino-(3-methoxycarbonylphenyl)methylidene]azanium;acetate |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) |
Clé InChI |
WKEPYWCMRLLPHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].COC(=O)C1=CC=CC(=C1)C(=[NH2+])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345778.png)
![N-(3-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345791.png)

![Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane](/img/structure/B12345796.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12345798.png)
![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)
![4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12345805.png)
![N-(2-methoxyethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345808.png)

![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[(naphthalen-1-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345823.png)
![N-cyclohexyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345838.png)
![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-](/img/structure/B12345841.png)
![(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345844.png)
![5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345846.png)
